

# Ponatinib D8: A Technical Guide to Certificate of Analysis and Purity Standards

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## Compound of Interest

Compound Name: Ponatinib D8

Cat. No.: B3026086

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This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity standards for **Ponatinib D8**, a deuterated internal standard for the multi-targeted tyrosine kinase inhibitor, Ponatinib. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis and quality control of this critical research compound.

## Certificate of Analysis: Key Specifications

A Certificate of Analysis (CoA) for **Ponatinib D8** provides essential information regarding its identity, purity, and quality. While specific values may vary slightly between batches and suppliers, a typical CoA will include the following key parameters.

Parameter	Typical Specification
Chemical Name	3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl-d8)methyl)-3-(trifluoromethyl)phenyl)benzamide
CAS Number	1562993-37-6[1]
Molecular Formula	C <sub>29</sub> H <sub>19</sub> D <sub>8</sub> F <sub>3</sub> N <sub>6</sub> O[2]
Molecular Weight	540.6 g/mol [1][2]
Appearance	White to off-white powder
Solubility	Soluble in DMSO and Methanol[3]
Identity ( <sup>1</sup> H-NMR)	Conforms to structure
Identity (Mass Spec)	Conforms to structure
Chromatographic Purity (HPLC)	≥98%
Deuterated Forms	≥99% (d1-d8)
Storage Conditions	Store at 2-8°C in a well-closed container

## Purity Standards and Impurity Profile

Ensuring the purity of **Ponatinib D8** is critical for its use as an internal standard in quantitative analytical methods. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC). The impurity profile may include process-related impurities and degradation products.

Impurity	Typical Source
Ponatinib (undeuterated)	Incomplete deuteration
Ponatinib N-Oxide	Oxidation
Ponatinib Amine Impurity	Process-related
Other related substances	Process or degradation

A robust analytical method should be capable of separating **Ponatinib D8** from its potential impurities.

## Experimental Protocols

Accurate and precise analysis of **Ponatinib D8** is essential for its qualification as a reference standard. The following are detailed methodologies for key analytical techniques.

### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed for the separation and quantification of **Ponatinib D8** and its impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: Agilent 5HC-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.
- Mobile Phase A: 9:1 (v/v) mixture of water and acetonitrile, containing 2 mM potassium dihydrogen phosphate and 0.4% triethylamine, with the pH adjusted to 2.4 with phosphoric acid.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:

Time (min)	% Mobile Phase B
0-2	16

| 2-22 | 16 → 30 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: 250 nm.

- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Accurately weigh and dissolve the **Ponatinib D8** sample in a 1:1 (v/v) mixture of methanol and water to a final concentration of approximately 0.5 mg/mL.

## Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of **Ponatinib D8**.

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Analysis: The analysis will confirm the presence of the  $[M+H]^+$  ion corresponding to the molecular weight of **Ponatinib D8** (541.6 m/z).

## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

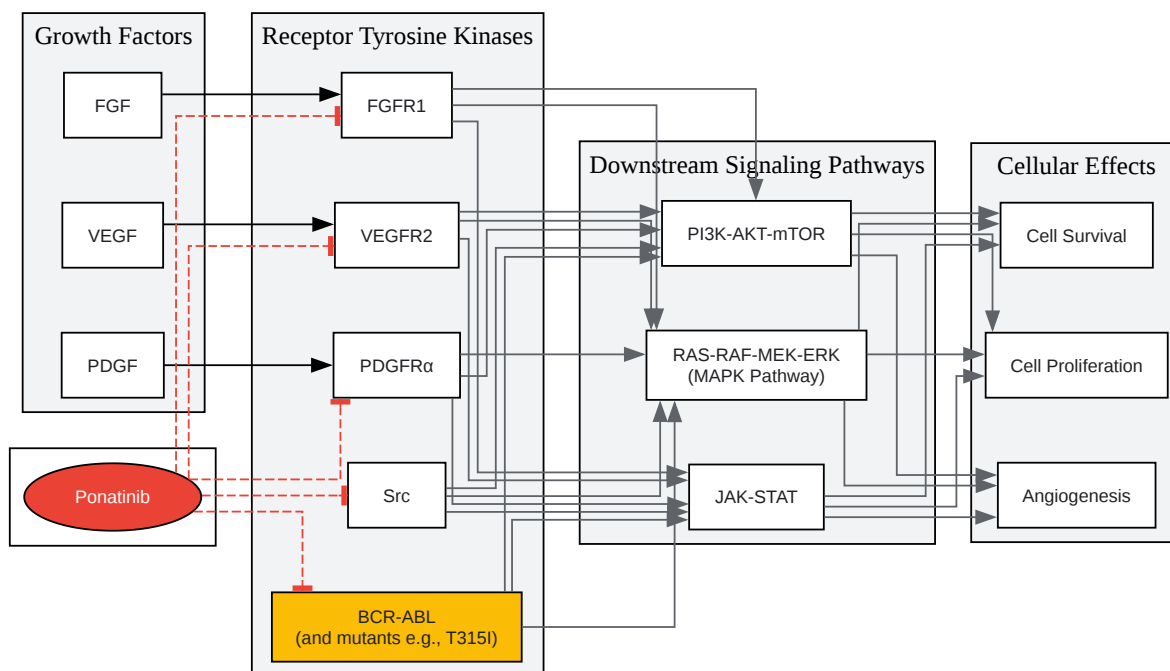
$^1\text{H}$ -NMR spectroscopy is employed to confirm the chemical structure of **Ponatinib D8** and the extent of deuteration.

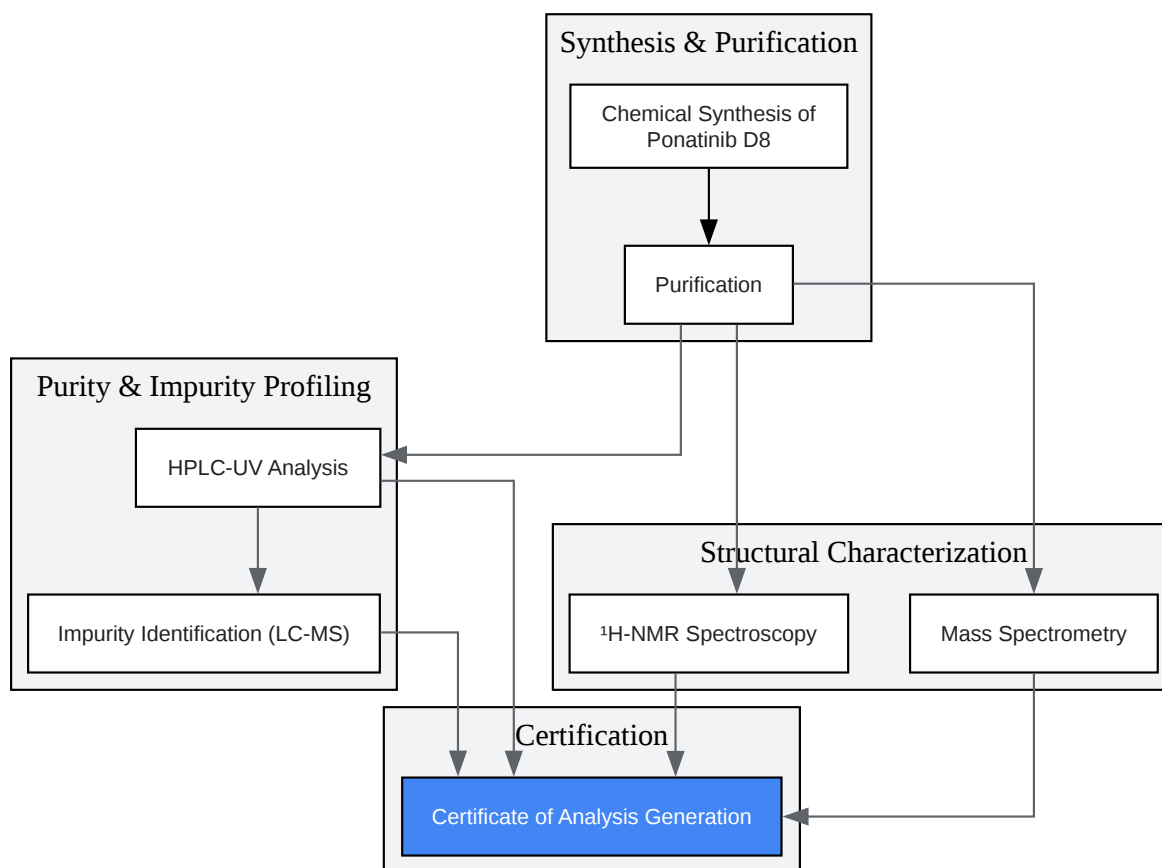
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) or other suitable deuterated solvent.
- Analysis: The resulting spectrum should be consistent with the proposed structure of **Ponatinib D8**, showing the absence or significant reduction of proton signals at the deuterated positions of the piperazine ring.

## Signaling Pathways and Experimental Workflow

### Ponatinib's Mechanism of Action: Inhibition of Key Signaling Pathways

Ponatinib is a potent multi-targeted tyrosine kinase inhibitor. It was designed to inhibit the native BCR-ABL kinase and its mutants, including the gatekeeper T315I mutation. Additionally, Ponatinib inhibits other key signaling pathways involved in cell proliferation and angiogenesis.





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